molecular formula C12H13NO3S B2887160 N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide CAS No. 2411301-59-0

N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide

Cat. No. B2887160
CAS RN: 2411301-59-0
M. Wt: 251.3
InChI Key: IAMAIQMSDFGPKR-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, commonly known as DT-2, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This small molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Mechanism of Action

DT-2 inhibits the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. When the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide opens, it allows the influx of calcium and other ions into the mitochondrial matrix, which can lead to mitochondrial dysfunction and cell death. DT-2 prevents the opening of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which protects against mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
DT-2 has been shown to have a variety of biochemical and physiological effects. In addition to its protective effects against ischemia-reperfusion injury, DT-2 has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. DT-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using DT-2 in lab experiments is that it is a potent and specific inhibitor of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. This makes it a valuable tool for studying the role of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide in various diseases and for developing new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. One of the limitations of using DT-2 in lab experiments is that it can be difficult to obtain pure DT-2, which can affect the reproducibility of experiments.

Future Directions

There are many potential future directions for research on DT-2. One area of research is the development of new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide for the treatment of a variety of diseases. Another area of research is the development of new methods for synthesizing and purifying DT-2, which could improve the reproducibility of experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of DT-2 and its potential therapeutic applications in a variety of diseases.

Synthesis Methods

DT-2 can be synthesized using a variety of methods, including the reaction of 2-phenylthiirane-1,1-dioxide with acryloyl chloride in the presence of a base. The resulting product can be purified using column chromatography to obtain pure DT-2.

Scientific Research Applications

DT-2 has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications of DT-2 is in the treatment of ischemia-reperfusion injury. Ischemia-reperfusion injury occurs when blood flow is restored to an ischemic tissue, leading to a burst of reactive oxygen species and calcium overload, which can cause cell death. DT-2 has been shown to protect against ischemia-reperfusion injury by inhibiting the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which prevents the burst of reactive oxygen species and calcium overload.

properties

IUPAC Name

N-(1,1-dioxo-2-phenylthietan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-11(14)13-10-8-17(15,16)12(10)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAIQMSDFGPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CS(=O)(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide

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